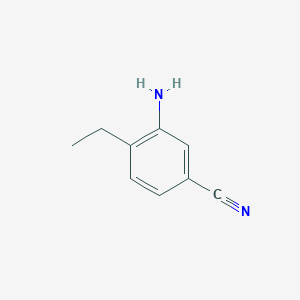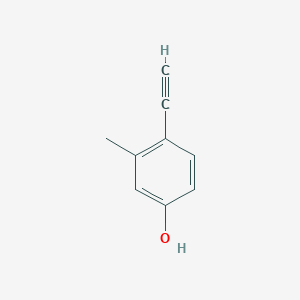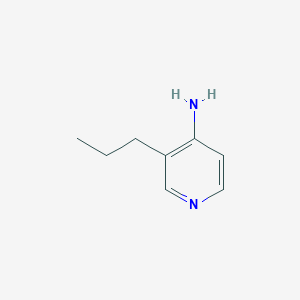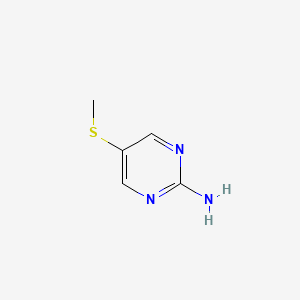
3-(Azetidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 2-azetidinyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions: 3-(Azetidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated, nitrated, or sulfonated phenols
科学的研究の応用
3-(Azetidin-2-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Azetidin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group is known for its antioxidant properties, which stem from its ability to scavenge free radicals and chelate metal ions . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its pharmacological effects .
類似化合物との比較
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Azetidine: A four-membered nitrogen-containing heterocycle similar to the azetidinyl moiety in 3-(Azetidin-2-yl)phenol.
Comparison: this compound is unique due to the combination of the phenol and azetidinyl groups, which confer distinct chemical and biological properties. Unlike phenol, which is primarily known for its antiseptic properties, this compound exhibits a broader range of activities due to the presence of the azetidinyl group .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
3-(azetidin-2-yl)phenol |
InChI |
InChI=1S/C9H11NO/c11-8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-11H,4-5H2 |
InChIキー |
VYFDZGDIJFWICI-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)







![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)


